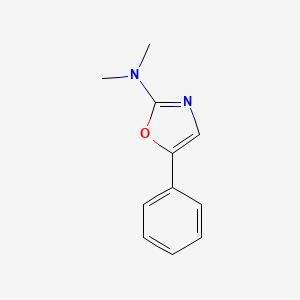

N,N-Dimethyl-5-phenyloxazol-2-amine

Description

Properties

IUPAC Name |

N,N-dimethyl-5-phenyl-1,3-oxazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-13(2)11-12-8-10(14-11)9-6-4-3-5-7-9/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLXQFDAIKVDDCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(O1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N,n Dimethyl 5 Phenyloxazol 2 Amine

De Novo Synthesis Approaches to the Oxazole (B20620) Core of N,N-Dimethyl-5-phenyloxazol-2-amine

The formation of the fundamental oxazole ring system is a critical step in the synthesis of this compound. Various cyclization strategies have been developed to construct this heterocyclic core, each with its own set of advantages and considerations regarding precursor design.

Cyclization Reactions for this compound Formation

The de novo synthesis of the 2-amino-5-phenyloxazole scaffold, the backbone of the target molecule, can be achieved through several cyclization reactions. A prevalent method involves the reaction of α-haloketones with urea (B33335) or its derivatives. For instance, the reaction of a p-substituted 2-bromoacetophenone (B140003) with urea under microwave irradiation in a solvent like dimethylformamide (DMF) has been shown to produce 2-amino-4-phenyloxazole derivatives. sci-hub.se A similar strategy could be envisioned for the synthesis of the N,N-dimethylated analog, potentially by using a substituted urea precursor.

Another powerful approach is the multicomponent reaction involving an isothiocyanate, a β-keto azide (B81097), and triphenylphosphine. This method is known to produce highly functionalized 2-aminooxazoles. nih.gov The reaction is believed to proceed through an iminophosphorane intermediate, which then reacts with the isothiocyanate to form a carbodiimide (B86325) that subsequently undergoes intramolecular cyclization. nih.gov Microwave-assisted versions of this reaction have been developed, significantly reducing reaction times to as little as five minutes and simplifying purification. nih.gov

Furthermore, oxidative cyclization represents another viable route. For example, the reaction of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles can lead to indol-2-ylidene)acetonitriles through a base-assisted cyclization accompanied by oxidation with dimethyl sulfoxide (B87167) (DMSO). researchgate.net While this specific example leads to a different heterocyclic system, the principle of oxidative cyclization could be adapted for the synthesis of the oxazole ring.

Precursor Design and Optimization in Oxazole Annulation for this compound

The rational design of precursors is paramount for the efficient and regioselective synthesis of the target oxazole. For cyclization reactions involving α-haloketones, the key precursor is phenacyl bromide or a derivative thereof. The other crucial component is a substituted urea, in this case, N,N-dimethylurea, which would provide the dimethylamino group at the 2-position of the oxazole ring.

In the context of multicomponent reactions, the precursors would be 2-azido-1-phenylethan-1-one, an appropriate isothiocyanate, and triphenylphosphine. The phenyl group at the 5-position originates from the 2-azido-1-phenylethan-1-one precursor. The optimization of reaction conditions, such as solvent, temperature, and the nature of the isothiocyanate, is crucial for maximizing the yield of the desired 2-aminooxazole.

The synthesis of precursors themselves is a critical aspect. For instance, 5-aminopyrazoles, which can be used to construct fused heterocyclic systems, are often synthesized from β-ketonitriles or malononitrile (B47326) derivatives and hydrazines. nih.gov While not directly leading to the target oxazole, the principles of precursor design from simple starting materials are transferable. The table below summarizes key precursor types for the synthesis of the 2-amino-5-phenyloxazole core.

| Precursor Type 1 | Precursor Type 2 | Resulting Core Structure | Reference |

| α-Haloketone (e.g., Phenacyl bromide) | Urea or Substituted Urea | 2-Amino-5-phenyloxazole | sci-hub.se |

| β-Keto azide (e.g., 2-Azido-1-phenylethan-1-one) | Isothiocyanate | 2-Amino-5-phenyloxazole | nih.gov |

| Phenylglyoxal | Diamine | Quinoxaline (Illustrative of α-dicarbonyl condensation) | mdpi.com |

| Active Methylene Compound | Phenylisothiocyanate & Methyl Iodide | Substituted Pyrazole (B372694) (Illustrative of precursor activation) | beilstein-journals.org |

Functional Group Interconversions Leading to this compound

An alternative synthetic strategy involves the modification of a pre-existing oxazole ring to introduce the desired N,N-dimethylamino group. This approach relies on effective functional group interconversion techniques.

Modification Strategies for Existing Oxazole Derivatives to Yield this compound

A common route for this transformation would start with a 2-halo-5-phenyloxazole, most likely 2-chloro-5-phenyloxazole. This intermediate can then undergo a nucleophilic aromatic substitution reaction with dimethylamine (B145610) to furnish the final product. The reactivity of the halogen at the 2-position of the oxazole ring is generally high, facilitating such substitutions.

Another potential pathway involves the initial synthesis of 2-amino-5-phenyloxazole. The primary amino group can then be subjected to N,N-dimethylation. Various methods for the N-methylation of amines are available, including reductive amination with formaldehyde (B43269) and a reducing agent, or the use of methylating agents like dimethyl sulfate (B86663) or methyl iodide. rawdatalibrary.netrsc.org Ruthenium nanoparticle catalysts have been reported for the selective N-dimethylation of various amines using formaldehyde as the carbon source. rawdatalibrary.net

The following table outlines potential functional group interconversion strategies:

| Starting Oxazole Derivative | Reagent(s) | Target Functional Group | Reference (Analogous Reactions) |

| 2-Chloro-5-phenyloxazole | Dimethylamine | N,N-Dimethylamino | nih.gov |

| 2-Amino-5-phenyloxazole | Formaldehyde, Reducing Agent (e.g., HCOOH, NaBH3CN) | N,N-Dimethylamino | rawdatalibrary.netrsc.org |

| 2-Amino-5-phenyloxazole | Methyl Iodide, Base | N,N-Dimethylamino | rsc.org |

| 2-Amino-5-phenyloxazole | Dimethyl Carbonate, Ru Catalyst, H2 | N,N-Dimethylamino | frontiersin.org |

Regioselectivity and Stereoselectivity in the Synthesis of this compound

Regioselectivity is a critical consideration in the de novo synthesis of unsymmetrically substituted oxazoles. In the synthesis of 2,5-disubstituted oxazoles, the choice of precursors and reaction conditions dictates the final arrangement of the substituents. For instance, in the cyclocondensation of ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate with substituted hydrazines to form nitropyrazoles, the regioselectivity of the cyclization is highly dependent on the solvent. prepchem.com Similar solvent effects could influence the regiochemical outcome of oxazole ring formation.

Stepwise synthetic approaches can also be employed to ensure high regioselectivity. For example, the synthesis of phenylaminopyrazole derivatives was achieved with high regioselectivity by first preparing an N,S-thioketal intermediate, which then undergoes cyclization with a substituted hydrazine. beilstein-journals.org

While this compound itself is not chiral, stereoselectivity becomes a crucial factor when chiral centers are present in the substituents or when chiral catalysts are employed in the synthesis. For many heterocyclic syntheses, controlling stereochemistry is a significant challenge and an active area of research.

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. This includes the use of greener solvents, catalysts, and energy sources.

Recent advancements have focused on developing environmentally benign methods for the synthesis of related heterocyclic structures. For instance, the synthesis of 2-aryl benzimidazoles, benzothiazoles, and benzoxazoles has been achieved using a hydrotalcite catalyst under solvent-free conditions. nih.gov The use of water as a solvent for the synthesis of 2-aminobenzoxazoles has also been reported as an economically and environmentally sustainable method. nih.gov

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green technology, often leading to shorter reaction times, higher yields, and reduced energy consumption. nih.gov The application of microwave irradiation has been successfully demonstrated in the synthesis of various heterocyclic compounds, including pyrazolo[1,5-a] nih.govtriazines and quinoxalines. mdpi.com As previously mentioned, a microwave-mediated synthesis of 2-aminooxazoles has been developed, offering a rapid and efficient route to this important scaffold. nih.gov

The development of reusable catalysts is another cornerstone of green chemistry. Bimetallic nanoparticles are being explored as efficient and recyclable catalysts for various organic transformations, contributing to more sustainable synthetic processes. The use of silica-supported acid catalysts has also been shown to be effective for the synthesis of bioactive pyrazoles in a solvent-free environment, with the catalyst being recyclable for multiple cycles. These green approaches hold significant promise for the future synthesis of this compound and other valuable chemical entities.

| Green Chemistry Approach | Application Example | Potential Benefit for Target Synthesis | Reference |

| Solvent-Free Synthesis | Synthesis of 2-aryl benzimidazoles using a hydrotalcite catalyst | Reduced solvent waste, simplified work-up | nih.gov |

| Water as a Green Solvent | Synthesis of 2-aminobenzoxazoles | Environmentally benign, cost-effective | nih.gov |

| Microwave-Assisted Synthesis | Synthesis of 2-aminooxazoles | Rapid reaction times, improved yields | nih.gov |

| Recyclable Catalysis | Silica-supported acid catalyst for pyrazole synthesis | Reduced catalyst waste, cost-effective | |

| Bimetallic Nanoparticle Catalysis | Various organic transformations | High efficiency, reusability |

Advanced Techniques in this compound Synthesis

The quest for more efficient and sustainable chemical processes has driven the adoption of advanced synthetic techniques. In the context of this compound synthesis, microwave irradiation and transition metal catalysis have emerged as powerful tools, offering significant advantages over traditional methods.

Microwave-Assisted Synthesis Protocols for this compound and Analogues

Microwave-assisted organic synthesis has gained considerable attention as a technology that can dramatically reduce reaction times, increase product yields, and enhance purity. The application of microwave irradiation to the synthesis of 2-aminooxazole scaffolds, the core of this compound, has been shown to be highly effective.

The general approach often involves the reaction of an α-haloketone with a urea or a substituted urea under microwave irradiation. For the synthesis of analogues, various substituted α-bromoketones and ureas can be employed. Research has demonstrated that these reactions can be completed in a matter of minutes, compared to the hours or even days required for conventional heating methods. For instance, a microwave-mediated synthesis of 2-aminooxazoles at 150 °C was developed, yielding products with a variety of functional groups in just 5 minutes with moderate to good yields. This rapid and efficient process often results in a simple precipitation of the product, obviating the need for more complex purification techniques like flash chromatography.

In a specific example of a related synthesis, the reaction of various aromatic ketones with urea and iodine in an open vessel under microwave irradiation at 140°C for 10 minutes afforded the corresponding 2-aminooxazole derivatives. This method highlights the utility of microwave energy in facilitating cyclization and oxidation steps in a one-pot procedure.

The following table summarizes representative conditions and outcomes for the microwave-assisted synthesis of 2-aminooxazole analogues, which are structurally related to this compound.

| Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| α-bromoketone, Urea | - | DMF | - | - | - |

| Aromatic ketone, Urea, Iodine | - | Ethanol | 140 | 10 | Good |

| α-azidochalcone | Trifluoroacetic acid | - | High | 30 | - |

| 2-bromoacetophenone, Urea | - | DMF | - | - | - |

This table is a representation of typical conditions and may not reflect specific yields for all substrates.

Transition Metal-Catalyzed Coupling Reactions Relevant to this compound Synthesis

Transition metal catalysis has revolutionized the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, which are crucial for the construction of complex molecules like this compound. Palladium- and copper-based catalytic systems are particularly relevant for the synthesis of this target molecule.

The formation of the 5-phenyl substituent on the oxazole ring can be efficiently achieved through Suzuki-Miyaura cross-coupling reactions. This powerful C-C bond-forming reaction typically involves the coupling of an aryl boronic acid (in this case, phenylboronic acid) with a 5-halooxazole derivative, catalyzed by a palladium complex. The reaction is known for its high tolerance of functional groups and generally proceeds with high yields. The synthesis of various aryl-substituted heterocycles, including those with an oxazole core, has been successfully demonstrated using this methodology.

For the introduction of the N,N-dimethylamino group at the 2-position of the oxazole ring, Buchwald-Hartwig amination is a highly effective method. This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between a 2-halooxazole and dimethylamine. The choice of palladium catalyst and ligand is crucial for the success of this transformation, with various phosphine-based ligands being commonly employed to facilitate the reaction. This reaction has been successfully applied to a wide range of amino heterocycles. acs.org

Copper-catalyzed reactions also offer a viable alternative for the synthesis of 2-aminooxazoles. These methods can involve the coupling of a 2-halooxazole with an amine or the construction of the oxazole ring itself from acyclic precursors. Copper catalysis is often advantageous due to the lower cost and toxicity of copper salts compared to palladium. For instance, copper-catalyzed hydroamination of alkynones with 2-aminophenols has been used to produce benzoxazole (B165842) derivatives, a related heterocyclic system. rsc.org

The table below summarizes key transition metal-catalyzed reactions that are pertinent to the synthesis of this compound and its analogues.

| Reaction Type | Substrates | Catalyst System | Key Bond Formed |

| Suzuki-Miyaura Coupling | 5-halooxazole, Phenylboronic acid | Pd catalyst (e.g., Pd(PPh3)4), Base | C5-Phenyl |

| Buchwald-Hartwig Amination | 2-halooxazole, Dimethylamine | Pd catalyst (e.g., Pd2(dba)3), Ligand (e.g., a biarylphosphine), Base | C2-N(CH3)2 |

| Copper-Catalyzed Amination | 2-halooxazole, Dimethylamine | Cu salt (e.g., CuI), Ligand, Base | C2-N(CH3)2 |

This table illustrates general catalytic systems and is not exhaustive.

Mechanistic Organic Chemistry of N,n Dimethyl 5 Phenyloxazol 2 Amine Reactions

Electrophilic and Nucleophilic Reactivity Profiles of the N,N-Dimethyl-5-phenyloxazol-2-amine Oxazole (B20620) Ring

The reactivity of the oxazole ring in this compound is a nuanced interplay of the inherent electronic properties of the heterocyclic system and the influence of its substituents. The oxazole ring itself is an electron-rich aromatic system, making it susceptible to attack by electrophiles. However, the position of attack is directed by the substituents. The 2-dimethylamino group is a strong electron-donating group, which significantly increases the electron density of the oxazole ring, particularly at the C5 position. This activating effect makes the ring more reactive towards electrophiles than unsubstituted oxazole.

Table 1: Predicted Electrophilic and Nucleophilic Sites

| Site | Predicted Reactivity | Rationale |

| C4 | Moderate electrophilicity | Electron-withdrawing effect of the adjacent oxygen and nitrogen atoms. |

| C5 | High nucleophilicity | Strong electron-donating effect of the dimethylamino group at C2, leading to increased electron density. |

| N3 | Nucleophilic | Presence of a lone pair of electrons. |

Mechanistic Investigations of Transformations Involving the Dimethylamino Moiety in this compound

The dimethylamino group at the 2-position of the oxazole ring is a key determinant of the molecule's reactivity. Its strong electron-donating nature through resonance significantly influences the electronic distribution within the heterocyclic core. Mechanistic studies on related 2-aminooxazole systems suggest that this group can participate directly in reactions.

For instance, the nitrogen of the dimethylamino group can act as a nucleophile, participating in reactions such as alkylation or acylation. However, its nucleophilicity is somewhat tempered by the delocalization of its lone pair into the oxazole ring, which contributes to the aromaticity of the system. In acidic conditions, this nitrogen can be protonated, which would significantly alter the reactivity of the entire molecule, making the oxazole ring more electron-deficient and less susceptible to electrophilic attack.

Furthermore, the dimethylamino group can be involved in rearrangement reactions. While specific studies on this compound are limited, analogous systems have shown that under certain conditions, the amino group can be cleaved or can participate in ring-opening and ring-closing sequences.

Influence of the Phenyl Substituent on the Reaction Pathways of this compound

Studies on related 5-phenyloxazole (B45858) derivatives have shown that electron-donating substituents on the phenyl ring can enhance the electron density of the oxazole system, potentially increasing its reactivity towards electrophiles. Conversely, electron-withdrawing groups on the phenyl ring would decrease the electron density, deactivating the oxazole ring towards electrophilic attack.

Sterically, the phenyl group can hinder the approach of reagents to the C4 and C5 positions of the oxazole ring. This steric hindrance can influence the regioselectivity of reactions, favoring attack at less hindered positions. The dihedral angle between the phenyl ring and the oxazole ring will also play a role in determining the extent of electronic conjugation and steric accessibility. In a related compound, 5-(4-Fluorophenyl)-2-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl], the dihedral angles between the oxazole rings and their pendant phenyl rings were found to be 2.0 (3)° and 24.3 (2)°, indicating that significant twisting can occur. nih.gov

Reaction Kinetics and Thermodynamic Studies of this compound Transformations

Quantitative data on the reaction kinetics and thermodynamics of this compound are scarce in the publicly available literature. However, studies on analogous systems provide valuable insights. For example, kinetic studies on the ring opening of oxazolinones in the presence of amines have been reported. researchgate.net These studies often reveal complex reaction mechanisms with dependencies on reactant concentrations and solvent polarity.

The thermodynamic stability of the molecule is influenced by the aromaticity of the oxazole ring and the electronic stabilization afforded by the dimethylamino and phenyl substituents. Any reaction that disrupts this aromaticity, such as an addition reaction to the oxazole ring, would be expected to have a significant activation energy barrier.

Computational studies on related 2-aminooxazoles have been used to estimate the energies of various conformations and transition states, providing theoretical backing for proposed reaction mechanisms. nih.gov Similar computational approaches could be applied to this compound to predict reaction rates and equilibrium constants for its transformations.

Elucidation and Characterization of Reaction Intermediates in this compound Chemistry

The direct observation and characterization of reaction intermediates in the reactions of this compound are challenging due to their often transient nature. However, a combination of spectroscopic techniques and computational modeling can provide evidence for their existence and structure.

In electrophilic substitution reactions, a key intermediate would be a resonance-stabilized carbocation, often referred to as a sigma complex or arenium ion. The positive charge in this intermediate would be delocalized over the oxazole ring and potentially onto the nitrogen atom of the dimethylamino group.

In reactions involving nucleophilic attack on the oxazole ring, anionic intermediates are expected. For instance, ring-opening reactions initiated by a nucleophile would proceed through a tetrahedral intermediate. Spectroscopic techniques such as NMR and IR can be employed to detect these intermediates, sometimes at low temperatures to increase their lifetime. For example, in the study of other heterocyclic systems, spectroscopic detection of chemical intermediates has been successfully achieved. nih.gov

Theoretical and Computational Chemistry of N,n Dimethyl 5 Phenyloxazol 2 Amine

Electronic Structure Elucidation of N,N-Dimethyl-5-phenyloxazol-2-amine

The electronic character of this compound is primarily dictated by the interplay of the electron-rich N,N-dimethylamino group, the aromatic oxazole (B20620) ring, and the phenyl substituent.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the geometry and electronic properties of molecules. For the parent 2-aminooxazole, DFT calculations at levels such as B3LYP with basis sets like 6-311++G(d,p) have been performed to determine its structure. tandfonline.comnih.gov These studies reveal that the amino group in 2-aminooxazole is non-planar, exhibiting a bend of approximately 35° out of the oxazole plane. tandfonline.com This pyramidalization at the nitrogen atom is a crucial structural feature.

For this compound, the addition of two methyl groups to the exocyclic nitrogen and a phenyl group at the C5 position introduces further complexity. The N,N-dimethylamino group is a strong π-donor, which significantly influences the electronic distribution within the oxazole ring. The phenyl group at the C5 position also participates in π-conjugation with the heterocyclic ring. DFT calculations on similar phenyl-substituted heterocycles, such as 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, show that the phenyl rings are twisted relative to the central heterocyclic ring. ajchem-a.com A similar twisted conformation would be expected for this compound to minimize steric hindrance.

Below is a hypothetical data table of optimized geometrical parameters for the core 5-phenyl-2-aminooxazole structure, derived from typical values in related molecules calculated by DFT methods.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |

|---|---|---|

| Bond Length | O1-C2 | 1.37 Å |

| Bond Length | C2-N3 | 1.32 Å |

| Bond Length | N3-C4 | 1.39 Å |

| Bond Length | C4-C5 | 1.37 Å |

| Bond Length | C5-O1 | 1.36 Å |

| Bond Length | C2-N(amino) | 1.37 Å |

| Bond Length | C5-C(phenyl) | 1.48 Å |

| Bond Angle | C5-O1-C2 | 106.0° |

| Bond Angle | O1-C2-N3 | 115.0° |

| Dihedral Angle | C4-C5-C(phenyl)-C(phenyl) | ~30-40° |

The oxazole ring is classified as an aromatic heterocycle, though its aromaticity is considered to be modest compared to rings like thiazole (B1198619) or imidazole. tandfonline.com The aromaticity arises from the cyclic delocalization of six π-electrons: one from each of the three carbon atoms, one from the nitrogen atom, and two from the oxygen atom. tandfonline.com The high electronegativity of the oxygen atom can lead to less effective delocalization compared to other five-membered heterocycles. tandfonline.com

Molecular orbital (MO) analysis reveals the distribution of electron density and helps in understanding the molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. For oxazole derivatives, the HOMO is typically a π-orbital distributed across the ring, while the LUMO is a π* orbital.

The introduction of substituents dramatically alters the MO landscape. The electron-donating N,N-dimethylamino group at the C2 position will raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the phenyl group at the C5 position can either raise or lower the frontier orbital energies depending on the extent of conjugation. Studies on phenyl-substituted oxazoles have shown that a phenyl group at the C5 position decreases the HOMO-LUMO energy gap more significantly than a phenyl group at the C2 position. bioorganica.com.ua This suggests that the 5-phenyl substituent in this compound plays a key role in tuning its electronic properties.

The HOMO-LUMO gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. For 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, a related structure, the calculated HOMO-LUMO gap is 4.4815 eV. ajchem-a.com For this compound, the strong donating effect of the dimethylamino group is expected to result in a relatively small HOMO-LUMO gap, indicating a reactive molecule.

| Property | Calculated Value (Illustrative) | Implication |

|---|---|---|

| HOMO Energy | ~ -5.5 eV | High energy indicates strong electron-donating ability. |

| LUMO Energy | ~ -1.0 eV | Relatively low energy suggests susceptibility to nucleophilic attack under certain conditions. |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV | Indicates moderate chemical reactivity and kinetic stability. |

Conformational Analysis and Molecular Dynamics Simulations of this compound

The conformational landscape of this compound is defined by the rotational freedom around several key single bonds: the C2-N(amino) bond, the N-C(methyl) bonds, and the C5-C(phenyl) bond.

Computational studies on N,N-dimethylaniline have shown that the NMe2 group has a quasi-planar structure, which is a result of p-π interaction between the nitrogen lone pair and the phenyl ring's π-system. A similar interaction is expected in this compound, where the nitrogen lone pair delocalizes into the oxazole ring. The rotation of the N,N-dimethylamino group will likely have a low energy barrier, but the preferred conformation will be one that maximizes this electronic delocalization while minimizing steric clashes with the rest of the molecule.

The rotation of the phenyl group at the C5 position is another important conformational variable. As mentioned, steric hindrance between the ortho-hydrogens of the phenyl ring and the atoms of the oxazole ring will likely lead to a non-planar arrangement, with a significant dihedral angle between the two rings.

Molecular dynamics (MD) simulations could provide further insight into the dynamic behavior of this molecule in different environments. Such simulations would reveal the accessible conformations and the timescales of transitions between them, offering a more complete picture of the molecule's flexibility and its interactions with its surroundings.

Prediction of Reactivity and Mechanistic Pathways via Computational Methods for this compound

Computational methods can predict the reactivity of this compound by examining its electronic properties. The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this molecule, the MEP would likely show a region of high negative potential (electron-rich) around the nitrogen atom of the oxazole ring (N3) and the exocyclic amino nitrogen, making these sites susceptible to electrophilic attack or protonation. Conversely, regions of positive potential (electron-poor) would be expected around the hydrogen atoms.

The frontier molecular orbitals (HOMO and LUMO) also provide clues to reactivity. The HOMO is likely localized on the N,N-dimethylamino group and the oxazole ring, indicating that these are the primary sites for electrophilic attack. The LUMO distribution would indicate the most likely sites for nucleophilic attack.

Global reactivity descriptors, calculated from HOMO and LUMO energies, can quantify the molecule's reactivity.

| Descriptor | Formula | Predicted Property |

|---|---|---|

| Ionization Potential (I) | -EHOMO | Relatively low, indicating ease of electron removal. |

| Electron Affinity (A) | -ELUMO | Positive, indicating it can accept an electron. |

| Chemical Hardness (η) | (I - A) / 2 | Moderate hardness, suggesting a balance between stability and reactivity. |

| Electronegativity (χ) | (I + A) / 2 | Indicates the molecule's ability to attract electrons. |

| Electrophilicity Index (ω) | χ2 / (2η) | Provides a measure of the molecule's electrophilic character. |

Solvent Effects on the Electronic and Geometric Structure of this compound

The properties of this compound can be significantly influenced by its solvent environment. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate these effects.

Solvents can affect both the geometry and the electronic structure of the molecule. In polar solvents, the molecule's dipole moment will increase, and there may be changes in bond lengths and angles to accommodate the solvent's reaction field. researchgate.netnih.gov For example, solute-solvent interactions, particularly hydrogen bonding with protic solvents, could influence the conformation of the N,N-dimethylamino group.

The electronic properties are also sensitive to solvent polarity. Generally, an increase in solvent polarity leads to a stabilization of both the HOMO and LUMO, but the effect may not be equal, leading to a change in the HOMO-LUMO gap. dntb.gov.ua For many organic molecules, the HOMO-LUMO gap tends to decrease in more polar solvents, which can enhance their reactivity. nih.gov The specific changes would depend on the nature of the electronic transitions and the difference in polarity between the ground and excited states.

Advanced Spectroscopic and Structural Elucidation Techniques for N,n Dimethyl 5 Phenyloxazol 2 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments of N,N-Dimethyl-5-phenyloxazol-2-amine Derivatives

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum, the protons of the N,N-dimethyl group would be expected to appear as a singlet, typically in the range of δ 2.5-3.5 ppm. The chemical shift of the lone proton on the oxazole (B20620) ring (H-4) would likely be observed further downfield. The protons of the phenyl group at the 5-position would exhibit characteristic multiplets in the aromatic region (δ 7.0-8.0 ppm), with the exact splitting pattern depending on the electronic effects of the oxazole ring.

The ¹³C NMR spectrum would provide complementary information. The carbon atoms of the N,N-dimethyl groups would resonate at a specific chemical shift, while the carbons of the oxazole and phenyl rings would appear in distinct regions. Advanced 2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for definitively assigning the proton and carbon signals and establishing connectivity within the molecule. For instance, an HMBC experiment would show correlations between the N-methyl protons and the C-2 carbon of the oxazole ring, confirming the N,N-dimethylamino substitution at that position.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Based on general values for similar structures)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N(CH₃)₂ | 2.9 - 3.2 (s, 6H) | 35 - 45 |

| C2 | - | 160 - 170 |

| C4 | 6.5 - 7.0 (s, 1H) | 115 - 125 |

| C5 | - | 145 - 155 |

| Phenyl-H | 7.2 - 7.8 (m, 5H) | 125 - 135 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Interactions in this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, offers valuable insights into the functional groups present in this compound and the nature of its molecular interactions.

The FT-IR spectrum is expected to show characteristic absorption bands corresponding to the various vibrational modes of the molecule. Key expected vibrations include the C=N and C=C stretching of the oxazole ring, typically observed in the 1650-1500 cm⁻¹ region. The C-O-C stretching of the oxazole ring would likely appear in the 1250-1000 cm⁻¹ range. The aromatic C-H stretching vibrations of the phenyl group would be seen above 3000 cm⁻¹, while the aliphatic C-H stretching of the dimethylamino group would be observed just below 3000 cm⁻¹.

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would complement the FT-IR data. The symmetric vibrations of the phenyl ring and the oxazole ring are often strong in the Raman spectrum. The combination of both techniques provides a more complete picture of the vibrational landscape of the molecule.

Table 2: Expected Key Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group/Vibration | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H stretch | 3100 - 3000 |

| Aliphatic C-H stretch | 2950 - 2850 |

| C=N stretch (oxazole) | 1680 - 1620 |

| C=C stretch (aromatic/oxazole) | 1600 - 1450 |

| C-N stretch (dimethylamino) | 1350 - 1250 |

| C-O-C stretch (oxazole) | 1250 - 1000 |

Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Profiling of this compound

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of this compound, as well as for elucidating its fragmentation pathways under ionization. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the molecular formula.

The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak [M]⁺. The fragmentation pattern would be influenced by the stability of the resulting ions. Common fragmentation pathways for oxazole derivatives involve the cleavage of the oxazole ring. For this compound, the loss of a methyl group from the dimethylamino moiety to form an [M-15]⁺ ion is a probable fragmentation. Cleavage of the N,N-dimethylamino group could also occur. The phenyl group can also influence fragmentation, potentially leading to ions characteristic of substituted benzenes. The study of these fragmentation pathways provides valuable structural information.

X-ray Crystallography of this compound and its Co-crystals/Complexes

X-ray crystallography provides the most definitive structural information, offering a three-dimensional map of the atomic arrangement in the solid state. While a crystal structure for this compound itself is not publicly available, analysis of related structures allows for predictions of its solid-state behavior.

Investigations of Polymorphism and Crystal Engineering of this compound

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals. Different polymorphs can exhibit distinct physical properties, such as melting point, solubility, and stability. While no polymorphs of this compound have been reported, it is a phenomenon that should be investigated for any new solid-state material.

Crystal engineering principles can be applied to design and synthesize co-crystals or complexes of this compound with other molecules. By introducing specific functional groups that can participate in strong and directional intermolecular interactions, such as hydrogen bonding, it may be possible to control the supramolecular architecture and, consequently, the material's properties.

Derivatives and Analogues of N,n Dimethyl 5 Phenyloxazol 2 Amine

Design and Synthesis of Analogues and Homologues of N,N-Dimethyl-5-phenyloxazol-2-amine

The synthesis of analogues and homologues of this compound often involves multi-step strategies that allow for the introduction of various substituents on the oxazole (B20620) ring and the amino group. A common approach to constructing the 2-aminooxazole core is through the condensation of an α-haloketone with a urea (B33335) or a substituted urea. However, the synthesis of N-substituted 2-aminooxazoles can be challenging. acs.org

A versatile two-step method has been developed for the synthesis of N-substituted 4-phenyl-2-aminooxazoles. acs.orgnih.gov This procedure first involves the condensation of an appropriate α-bromoacetophenone with urea. The resulting 2-amino-4-phenyloxazole then undergoes a Buchwald-Hartwig cross-coupling reaction with an aryl halide. This palladium-catalyzed reaction is a powerful tool for forming carbon-nitrogen bonds and allows for the introduction of a wide range of substituents on the amino group. nih.govorganic-chemistry.org This methodology can be adapted for the synthesis of N,N-dialkyl-5-aryl-2-aminooxazoles, including the target compound and its analogues.

For instance, to synthesize homologues with different alkyl groups on the nitrogen atom, the Buchwald-Hartwig reaction can be performed with various alkylamines. Similarly, to create analogues with different aryl groups at the 5-position, the initial condensation step can be carried out with different substituted α-bromoacetophenones.

| Starting Material 1 | Starting Material 2 | Reaction Type | Product Class |

| α-Bromoacetophenone | Urea | Condensation | 2-Amino-4-phenyloxazole |

| 2-Amino-4-phenyloxazole | Aryl halide | Buchwald-Hartwig Coupling | N-Aryl-4-phenyl-2-aminooxazole |

| Substituted α-bromoacetophenone | Urea | Condensation | 2-Amino-4-(substituted-phenyl)oxazole |

| 2-Amino-4-phenyloxazole | Alkylamine | Buchwald-Hartwig Coupling | N-Alkyl-4-phenyl-2-aminooxazole |

Structure-Reactivity Relationships within the this compound Scaffold (Non-Biological Context)

The chemical reactivity of the this compound scaffold is influenced by the electronic and steric properties of its constituent parts: the oxazole ring, the N,N-dimethylamino group, and the 5-phenyl substituent. In a non-biological context, these features govern the molecule's susceptibility to various chemical transformations.

The 2-aminooxazole moiety is considered a bioisostere of the 2-aminothiazole (B372263) nucleus, meaning they share similar spatial arrangements and electronic properties, which can lead to comparable chemical reactivity. acs.org The oxazole ring itself is an electron-rich heterocycle, making it susceptible to electrophilic attack. However, the precise nature of this reactivity is modulated by the substituents.

The N,N-dimethylamino group at the 2-position is a strong electron-donating group, which further increases the electron density of the oxazole ring, potentially enhancing its reactivity towards electrophiles. Conversely, the bulky dimethyl groups can exert steric hindrance, which may impede the approach of reactants to the nitrogen atom and adjacent positions on the ring. The reactivity of the amino group itself is typical of a tertiary amine, capable of participating in reactions such as protonation and alkylation.

The phenyl group at the 5-position also influences the electronic properties of the oxazole ring through resonance and inductive effects. Substituents on this phenyl ring can further tune the reactivity of the entire scaffold. For example, electron-withdrawing groups on the phenyl ring would decrease the electron density of the oxazole core, potentially reducing its reactivity towards electrophiles, while electron-donating groups would have the opposite effect.

| Structural Feature | Influence on Reactivity |

| Oxazole Ring | Electron-rich heterocycle, susceptible to electrophilic attack. |

| N,N-Dimethylamino Group | Strong electron-donating group, increases ring electron density. Can exhibit steric hindrance. |

| 5-Phenyl Group | Influences ring electronics via resonance and inductive effects. Substituents can further modulate reactivity. |

Development of Chemical Libraries Based on the this compound Core

The development of chemical libraries based on a core scaffold is a fundamental strategy in chemical research to explore a wide range of chemical space and identify compounds with desired properties. While specific libraries based solely on the this compound core are not extensively documented in publicly available literature, the synthetic methodologies described above are highly amenable to the creation of such libraries.

The modular nature of the synthetic routes, particularly the two-step condensation and Buchwald-Hartwig coupling, allows for a combinatorial approach to library synthesis. By systematically varying the α-bromoacetophenone and the amine coupling partner, a large and diverse library of N,N-disubstituted-5-aryloxazol-2-amines can be generated.

For example, a library could be constructed by reacting a panel of substituted α-bromoacetophenones with urea to generate a series of 2-amino-5-aryloxazoles. These intermediates could then be subjected to parallel Buchwald-Hartwig coupling reactions with a diverse set of primary and secondary amines, including dimethylamine (B145610), to yield a comprehensive library of analogues and homologues. Such a library would allow for the systematic exploration of the structure-reactivity relationships within this class of compounds. The development of 2-aminothiazole-based libraries is more widely reported, and similar principles can be applied to their oxazole counterparts. nih.gov

| Library Generation Step | Variable Component | Resulting Diversity |

| Step 1: Condensation | Substituted α-bromoacetophenones | Variation at the 5-aryl position of the oxazole core. |

| Step 2: Buchwald-Hartwig Coupling | Primary and secondary amines | Variation of the N-substituents on the 2-amino group. |

Applications of N,n Dimethyl 5 Phenyloxazol 2 Amine in Non Biological Domains

N,N-Dimethyl-5-phenyloxazol-2-amine as a Ligand in Coordination Chemistry and Catalysis

The oxazole (B20620) ring system and the tertiary amine group in this compound make it a prime candidate for use as a ligand in coordination chemistry. The nitrogen atom of the oxazole ring and the nitrogen of the dimethylamino group can both act as donor atoms, allowing the molecule to chelate to a metal center. This chelation can lead to the formation of stable metal complexes with a variety of transition metals.

The electronic properties of the ligand, and consequently the catalytic activity of its metal complexes, can be tuned by the substituents on the oxazole and phenyl rings. The electron-donating nature of the N,N-dimethylamino group can enhance the electron density on the metal center, which can be beneficial for certain catalytic reactions. For instance, in related oxazoline-based catalyst systems, the nature of the substituents has been shown to significantly impact the efficiency of catalytic processes.

While no specific catalytic applications of this compound have been reported, complexes derived from similar 2-aminooxazole structures could potentially be active in a range of catalytic transformations, including cross-coupling reactions, hydrogenations, and polymerizations. The steric and electronic environment provided by the ligand would be crucial in determining the selectivity and activity of the resulting catalyst.

Potential in Material Science and Organic Electronics for this compound

The combination of the phenyl-substituted oxazole core and the N,N-dimethylamino group suggests that this compound could possess interesting photophysical properties, making it a candidate for applications in material science and organic electronics.

Photophysical Properties and Optoelectronic Behavior (e.g., Fluorescence, Absorption)

Compounds containing both an electron-donating group (like N,N-dimethylaniline) and an electron-accepting or conjugated system (like a phenyloxazole) often exhibit intramolecular charge transfer (ICT) upon photoexcitation. This can lead to strong fluorescence with a large Stokes shift, a desirable property for materials used in organic light-emitting diodes (OLEDs) and fluorescent probes.

The photophysical properties of a similar compound, 1,4-bis(5-phenyloxazol-2-yl)benzene (POPOP), a well-known scintillator and laser dye, highlight the potential of the phenyloxazole moiety in light-emitting applications. nih.gov The absorption and emission wavelengths of this compound are expected to be influenced by the solvent polarity, a characteristic feature of compounds with significant ICT character.

To illustrate the potential photophysical properties, the following table presents data for a related compound, POPOP.

| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield | Solvent |

|---|---|---|---|---|

| 1,4-bis(5-phenyloxazol-2-yl)benzene (POPOP) | 365 | 420 | 0.97 | Toluene |

Note: The data presented is for a related compound and serves as an illustrative example of the potential properties of this compound.

Application in Sensors and Molecular Switches

The potential for intramolecular charge transfer in this compound also suggests its utility in the development of molecular sensors. The fluorescence of such molecules can be sensitive to the local environment, such as polarity, pH, or the presence of specific ions or molecules. This sensitivity can be exploited to design fluorescent chemosensors. For example, a dansyl derivative containing a similar N,N-dimethylamino group has been successfully used as a fluorescent probe for peroxynitrite. nih.gov

Furthermore, the conformational changes that can occur in such molecules upon external stimuli (like light or changes in the chemical environment) could potentially be harnessed for the development of molecular switches.

Role as a Synthetic Intermediate in Complex Organic Molecule Synthesis

The 2-aminooxazole moiety is a versatile building block in organic synthesis. The amine group can be readily functionalized, and the oxazole ring can participate in various chemical transformations. While specific synthetic applications of this compound are not documented, its structure suggests it could serve as a valuable intermediate in the synthesis of more complex molecules.

For instance, the amine can undergo acylation, alkylation, or be used in coupling reactions to build larger molecular architectures. The oxazole ring itself can be involved in cycloaddition reactions or be cleaved under certain conditions to yield other functional groups. The synthesis of various N-functionalized 2-aminophenols from cyclohexanones and amines demonstrates the utility of amine-containing aromatic compounds in constructing complex molecular frameworks. nih.gov

Advanced Analytical Chemistry Applications (e.g., as a Standard, Method Development)

In the field of analytical chemistry, well-characterized compounds can serve as standards for method development and validation. Given its specific structure, this compound could potentially be used as a reference standard in chromatographic or spectroscopic methods for the analysis of related oxazole or amine-containing compounds.

Furthermore, its potential fluorescent properties could be exploited in the development of new analytical methods. For example, it could be used as a derivatizing agent to label non-fluorescent analytes, enabling their detection by sensitive fluorescence-based techniques. The preparation of N,N-dimethyl-p-phenylenediamine is an example of the synthesis of an amine that can be used in various analytical applications. prepchem.com

Future Directions and Emerging Research Avenues for N,n Dimethyl 5 Phenyloxazol 2 Amine

Exploration of Uncharted Reactivity Patterns and Transformations

The reactivity of the N,N-Dimethyl-5-phenyloxazol-2-amine core offers a fertile ground for discovery. The interplay between the electron-donating N,N-dimethylamino group, the phenyl substituent, and the oxazole (B20620) ring itself presents intriguing possibilities for novel chemical transformations.

Future research should systematically investigate the electrophilic and nucleophilic substitution patterns of the oxazole ring. While electrophilic aromatic substitution on oxazoles typically occurs at the C5 position, the existing phenyl group on this compound directs attention to the C4 position for potential functionalization. wikipedia.org Conversely, nucleophilic aromatic substitution is known to occur at the C2 position, which in this case is occupied by the dimethylamino group, suggesting potential for displacement reactions under specific conditions. wikipedia.org

The hydrogenation of 2-aminooxazoles is known to proceed with cleavage of the heterocyclic ring. scribd.com A thorough investigation into the reductive stability of this compound could unveil new synthetic pathways to novel acyclic urea (B33335) derivatives.

Integration of this compound with Cutting-Edge Synthetic Methodologies

Modern synthetic methodologies offer powerful tools to expand the chemical space around this compound and to develop more efficient and sustainable synthetic routes.

Flow Chemistry: Continuous flow processes present a paradigm shift in chemical synthesis, offering enhanced safety, scalability, and reaction control. researchgate.netnih.gov The synthesis of oxazoles has been successfully adapted to flow chemistry, for instance, through photochemical transposition of isoxazoles or iodine-mediated oxidative cyclization. nih.govorganic-chemistry.org Future work could focus on developing a continuous flow synthesis of this compound or its precursors, potentially enabling high-throughput library synthesis for biological screening. A reported photochemical flow chemistry approach for oxazole synthesis from diazo compounds and nitriles could also be explored. researchgate.net

Electrochemistry: Organic electrochemistry provides a green and efficient alternative to traditional chemical oxidants and reductants. acs.orgrsc.org The electrochemical synthesis of polysubstituted oxazoles from ketones and acetonitrile (B52724) has been demonstrated, offering a potential route to precursors of this compound. acs.org Furthermore, electrochemical methods have been developed for the synthesis of oxazoles from β-diketone derivatives and benzylamines, avoiding hazardous oxidants and transition metal catalysts. rsc.orgresearchgate.net Investigating the electrochemical behavior of this compound could also reveal novel dimerization or polymerization pathways, leading to new materials.

Cross-Disciplinary Research Opportunities Beyond Traditional Organic Synthesis

The structural features of this compound suggest its potential utility in fields beyond traditional organic synthesis, warranting cross-disciplinary investigations.

Medicinal Chemistry: The 2-aminooxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiprotozoal properties. nih.govresearchgate.netacs.orgnih.gov The presence of the N,N-dimethylamino and phenyl groups could modulate the pharmacokinetic and pharmacodynamic properties of the molecule. For instance, 2-aminooxazole derivatives have shown promise as antitubercular agents, and the substitution of the sulfur atom in the analogous 2-aminothiazole (B372263) scaffold with oxygen in 2-aminooxazoles can lead to improved metabolic stability and solubility. nih.govresearchgate.net Systematic screening of this compound and its derivatives against a panel of biological targets is a logical next step.

Materials Science: The oxazole ring is a component of various functional materials. The luminescent properties of some naphthoxazoles suggest that this compound could be investigated for applications in organic light-emitting diodes (OLEDs) or as a fluorescent probe. The potential for this compound to form ordered structures through self-assembly could also be explored for applications in organic electronics.

Identification of Persistent Research Challenges and Future Opportunities in this compound Chemistry

Despite the promising avenues for research, several challenges and opportunities remain in the study of this compound.

A significant challenge is the current lack of dedicated synthetic routes and characterization data for this specific compound in the scientific literature. Overcoming this will require foundational synthetic work to establish efficient and scalable methods for its preparation.

A key opportunity lies in the systematic exploration of its structure-activity relationships (SAR) in a medicinal chemistry context. The modular nature of 2-aminooxazole synthesis allows for the facile generation of a library of derivatives, which can be screened to identify lead compounds for various therapeutic targets. nih.gov The development of versatile synthetic strategies to access N-substituted 4-aryl-2-aminooxazoles is an area of active interest. nih.gov

Furthermore, the development of catalytic methods for the direct functionalization of the oxazole ring in this compound would be a significant advancement. For example, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been successfully applied to 2-aminooxazoles and could be adapted for this molecule. nih.govresearchgate.net

The table below summarizes the key research directions and the potential impact of each avenue.

| Research Area | Focus | Potential Impact |

| Uncharted Reactivity | Exploring electrophilic/nucleophilic substitutions, cycloadditions, and ring-opening reactions. | Discovery of novel chemical transformations and synthesis of new molecular scaffolds. |

| Cutting-Edge Synthesis | Application of flow chemistry and electrochemistry for synthesis and modification. | Development of efficient, sustainable, and scalable synthetic routes. |

| Cross-Disciplinary Research | Investigation of biological activity (medicinal chemistry) and photophysical properties (materials science). | Identification of new therapeutic agents and functional materials. |

| Challenges & Opportunities | Establishing synthetic routes, systematic SAR studies, and developing catalytic functionalization methods. | Advancing the fundamental chemistry of 2-aminooxazoles and unlocking their full potential. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N-Dimethyl-5-phenyloxazol-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling reactions between substituted oxazole precursors and dimethylamine derivatives. For example, refluxing 5-phenyloxazole-2-amine with methyl iodide in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) can yield the target compound. Optimization includes controlling reaction temperature (70–90°C), time (12–24 hours), and stoichiometric ratios (1:2 for amine:methylating agent). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

- Methodological Answer :

- ¹H/¹³C NMR : Focus on aromatic proton signals (δ 7.2–8.0 ppm for phenyl groups) and methyl groups (δ 2.8–3.2 ppm for N,N-dimethyl).

- IR Spectroscopy : Confirm N–H stretching (absence due to dimethyl substitution) and C=N/C–O vibrations (1600–1650 cm⁻¹) in the oxazole ring .

- Mass Spectrometry (HRMS) : Use high-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H]⁺ at m/z corresponding to C₁₁H₁₃N₂O) .

Advanced Research Questions

Q. How can crystallographic data discrepancies in this compound be resolved using SHELX and ORTEP?

- Methodological Answer :

- SHELXL Refinement : Input raw diffraction data (e.g., .hkl files) and refine the structure iteratively. Monitor residual factors (e.g., R₁ < 0.05 for high-resolution data) and adjust thermal parameters for non-hydrogen atoms. Hydrogen atoms can be added geometrically using a riding model .

- ORTEP Visualization : Generate thermal ellipsoid plots to identify disorder or anisotropic displacement errors. Compare bond lengths/angles with similar structures (e.g., C–N in oxazole: ~1.32 Å) to validate geometry .

Q. What strategies are effective for analyzing hydrogen bonding and intermolecular interactions in the crystal lattice of this compound?

- Methodological Answer :

- Use PLATON or Mercury to calculate hydrogen bond distances (e.g., N–H⋯N/O interactions, typically 2.8–3.2 Å).

- For π-π stacking, measure interplanar distances between phenyl rings (3.4–3.8 Å) and offset angles (<20°).

- Cross-validate findings with Hirshfeld surface analysis to quantify interaction contributions (e.g., %C⋯H vs. H⋯H contacts) .

Q. How can computational methods like DFT be integrated with experimental data to predict the bioactivity of this compound derivatives?

- Methodological Answer :

- DFT Optimization : Use Gaussian or ORCA to optimize the molecular geometry at the B3LYP/6-31G(d) level. Calculate frontier molecular orbitals (HOMO-LUMO gap) to assess reactivity.

- Molecular Docking : Dock the compound into target protein active sites (e.g., COX-2 or AChE) using AutoDock Vina. Validate binding poses with MD simulations (e.g., 100 ns trajectories in GROMACS) .

- Compare computed electrostatic potential maps with crystallographic electron density maps to identify pharmacophoric features .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.